2-Bromo-5-methoxynaphthalen-1-ol
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Overview
Description
2-Bromo-5-methoxynaphthalen-1-ol is an organic compound with the molecular formula C₁₁H₉BrO₂ and a molecular weight of 253.09 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom and a methoxy group on the naphthalene ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxynaphthalen-1-ol can be synthesized through the bromination of 5-methoxynaphthalen-1-ol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of de-brominated naphthalenes or reduced methoxy derivatives.
Scientific Research Applications
2-Bromo-5-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions. The compound can undergo electrophilic and nucleophilic reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
5-Methoxynaphthalen-1-ol: Lacks the bromine atom, resulting in different reactivity and properties.
2,6-Di-tert-butylnaphthalene-1,5-diol: Contains additional tert-butyl groups, affecting its steric and electronic properties.
Uniqueness
2-Bromo-5-methoxynaphthalen-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H9BrO2 |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-6,13H,1H3 |
InChI Key |
JMZQJZOUTLSWHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2O)Br |
Origin of Product |
United States |
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